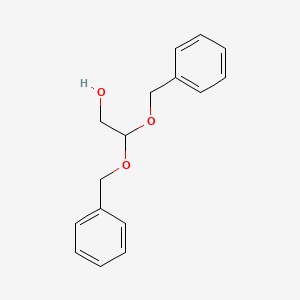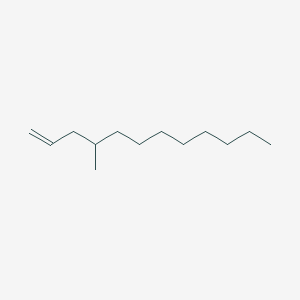
1-Dodecene, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecene, 4-methyl- is an organic compound classified as an alkene. It consists of a chain of twelve carbon atoms with a double bond at the first carbon and a methyl group attached to the fourth carbon. This compound is part of the alpha-olefins family, which are known for their high reactivity due to the presence of a double bond at the alpha position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecene, 4-methyl- can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts such as nickel or triethylaluminium. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the Shell Higher Olefin Process (SHOP) is commonly used. This method employs a nickel catalyst to oligomerize ethylene into higher olefins, including 1-Dodecene, 4-methyl-. Another method involves the use of triethylaluminium as a catalyst, which also relies on ethylene insertion into an aluminium-alkyl bond, followed by beta-hydride elimination to produce the alpha-olefin .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Chlorine or bromine in the presence of light or heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
1-Dodecene, 4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of lipid metabolism and the synthesis of bioactive molecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used in the production of detergents, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 1-Dodecene, 4-methyl- involves its reactivity due to the presence of a double bond. This double bond can participate in various chemical reactions, such as polymerization and alkylation. In alkylation reactions, the double bond can form a carbonium ion intermediate, which then reacts with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Dodecene: Similar in structure but lacks the methyl group at the fourth carbon.
4-Methyl-1-pentene: A shorter chain alkene with a similar methyl substitution.
1-Hexadecene: A longer chain alkene with similar reactivity.
Uniqueness: 1-Dodecene, 4-methyl- is unique due to its specific structure, which includes a methyl group at the fourth carbon. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to other alkenes, its specific structure makes it valuable in certain industrial applications, such as the production of specialized detergents and lubricants .
Eigenschaften
CAS-Nummer |
142450-26-8 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
4-methyldodec-1-ene |
InChI |
InChI=1S/C13H26/c1-4-6-7-8-9-10-12-13(3)11-5-2/h5,13H,2,4,6-12H2,1,3H3 |
InChI-Schlüssel |
JPZCIALVHBNFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


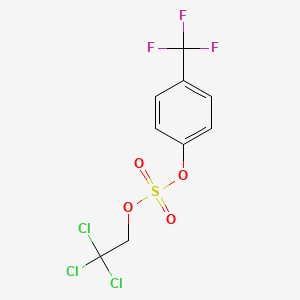
![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)

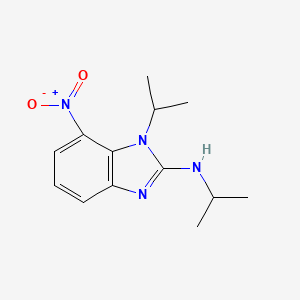
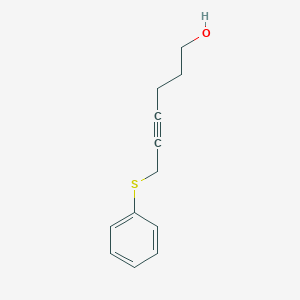
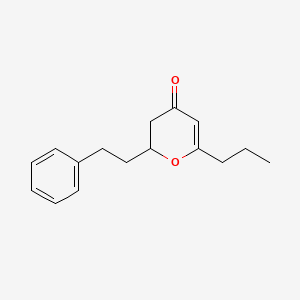


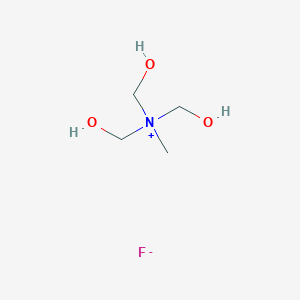
![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
